BenchChemオンラインストアへようこそ!

4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine

carbonic anhydrase inhibition cholinesterase inhibition halogen-dependent selectivity

4-(4-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine (CAS 364740-29-4, MFCD03148703) is a synthetic N,4-diaryl-1,3-thiazole-2-amine derivative belonging to the 2-aminothiazole class. It incorporates a 4-(4-bromophenyl)-thiazol-2-amine core linked via a secondary amine to a 3,4-dimethoxyphenethyl tail, yielding a molecular formula of C₁₉H₁₉BrN₂O₂S (MW 419.34 g/mol) and a calculated logP of 5.758.

Molecular Formula C19H19BrN2O2S
Molecular Weight 419.34
CAS No. 364740-29-4
Cat. No. B2741303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine
CAS364740-29-4
Molecular FormulaC19H19BrN2O2S
Molecular Weight419.34
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C19H19BrN2O2S/c1-23-17-8-3-13(11-18(17)24-2)9-10-21-19-22-16(12-25-19)14-4-6-15(20)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
InChIKeyKSKJRIUWFXTJPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine (CAS 364740-29-4): Chemical Class, Core Architecture, and Procurement-Relevant Identity


4-(4-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine (CAS 364740-29-4, MFCD03148703) is a synthetic N,4-diaryl-1,3-thiazole-2-amine derivative belonging to the 2-aminothiazole class [1]. It incorporates a 4-(4-bromophenyl)-thiazol-2-amine core linked via a secondary amine to a 3,4-dimethoxyphenethyl tail, yielding a molecular formula of C₁₉H₁₉BrN₂O₂S (MW 419.34 g/mol) and a calculated logP of 5.758 [2]. The compound is commercially supplied as a research-grade chemical (≥95% purity) by multiple vendors including Santa Cruz Biotechnology (sc-347946), Enamine (EN300-06432), and AKSci, priced in the range of approximately $266 per gram . This dual-pharmacophore architecture distinguishes it from simpler 2-amino-4-(4-bromophenyl)thiazole scaffolds and from des-bromo N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-amine analogs, positioning it as a differentiated screening candidate within the 2-aminothiazole chemical space.

Why N,4-Diaryl-1,3-thiazole-2-amines Including 4-(4-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine Cannot Be Interchanged: Structural Determinants of Target Engagement


Within the 2-aminothiazole class, both the nature of the 4-aryl substituent and the N-aryl/alkyl amine tail exert profound, non-additive effects on target selectivity and potency. Published head-to-head comparisons demonstrate that replacing the 4-bromophenyl group with 4-chlorophenyl in 2-aminothiazoles redirects isozyme selectivity from hCA II/AChE/BChE to hCA I [1]. Similarly, the presence versus absence of a dimethoxyphenethyl tail alters logP by over 2 log units relative to the bare 2-amino-4-(4-bromophenyl)thiazole core (logP 5.758 vs. 3.736) [2], substantially impacting membrane permeability and bioavailability. In the broader N,4-diaryl-1,3-thiazole-2-amine series, even modest substituent changes—such as 2,4-dimethoxy versus 3,4-dimethoxy on the N-phenyl ring—can shift antiproliferative IC₅₀ values by an order of magnitude across cancer cell lines [3]. These SAR observations collectively demonstrate that the specific combination of a 4-bromophenyl group at C4 and a 3,4-dimethoxyphenethyl substituent at the N2-amine position defines a unique chemotype that cannot be functionally replicated by procuring a generic 2-aminothiazole or a different N,4-diaryl analog.

Quantitative Differentiation Evidence for 4-(4-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine: Comparator-Anchored Performance Data


Halogen-Dependent Isozyme Selectivity: 4-Bromophenyl vs. 4-Chlorophenyl 2-Aminothiazoles in Carbonic Anhydrase and Cholinesterase Inhibition

In a direct head-to-head comparison of halogen-substituted 2-aminothiazoles, the 4-bromophenyl analog (the core scaffold of the target compound) exhibited a distinct isozyme selectivity profile relative to its 4-chlorophenyl counterpart. The bromo derivative showed best-in-series inhibition against human carbonic anhydrase II (hCA II, Ki = 0.124 ± 0.017 µM), acetylcholinesterase (AChE, Ki = 0.129 ± 0.030 µM), and butyrylcholinesterase (BChE, Ki = 0.083 ± 0.041 µM), whereas the chloro analog showed preferential inhibition of hCA I (Ki = 0.008 ± 0.001 µM) [1]. This halogen-dependent selectivity switch—bromine favoring hCA II and cholinesterases, chlorine favoring hCA I—indicates that the bromine atom at the para position of the 4-phenyl ring is a critical determinant of target engagement, and the target compound, which retains this bromine, is predicted to inherit this selectivity profile, making it a candidate for applications where hCA II or cholinesterase inhibition is the primary objective, such as in glaucoma or neurodegenerative disease research.

carbonic anhydrase inhibition cholinesterase inhibition halogen-dependent selectivity isozyme profiling metabolic enzyme inhibitor

Quantified α-Glucosidase Inhibitory Potency: 2-Amino-4-(4-bromophenyl)thiazole Core as the Most Potent Among Tested 2-Aminothiazoles

In a comparative in vitro evaluation of 2-aminothiazole derivatives as α-glucosidase (α-Glu) inhibitors, 2-amino-4-(4-bromophenyl)thiazole—the core scaffold of the target compound—exhibited the highest inhibitory potency among all tested derivatives, with a Ki of 56.61 ± 1.31 µM [1]. While other structural variants in the series showed lower potency, this result establishes the 4-bromophenyl substitution as a key pharmacophoric element for α-Glu inhibition. Molecular docking revealed critical interactions within the enzyme active site, with the electron-withdrawing bromine substituent enhancing binding affinity [1]. The target compound, which retains the 4-bromophenyl thiazole core while adding the 3,4-dimethoxyphenethyl tail, may exhibit further modified α-Glu inhibitory properties due to altered binding kinetics conferred by the extended N-substituent, representing a scaffold not yet explored in published α-Glu SAR campaigns.

α-glucosidase inhibition antidiabetic postprandial glucose DFT analysis molecular docking

Physicochemical Differentiation: LogP-Driven Membrane Permeability Advantage of the 3,4-Dimethoxyphenethyl-Substituted Architecture

The target compound's calculated logP of 5.758 represents a substantial increase in lipophilicity compared to its des-dimethoxyphenethyl analog, 2-amino-4-(4-bromophenyl)thiazole (logP 3.736), a difference of >2 log units [1][2]. This logP shift is significant for blood-brain barrier (BBB) permeability potential; CNS-active drugs typically require logP values between 2 and 5, with higher logP favoring passive diffusion across the BBB [3]. By comparison, the des-bromo analog N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-amine (CAS 315702-47-7, MW 340.4) lacks the bromine atom and is predicted to have a lower logP (estimated ~4.6 based on the ~1.1 log unit contribution of a para-bromo substituent). The target compound thus occupies a unique physicochemical space—combining high lipophilicity from both the bromophenyl and dimethoxyphenethyl groups—that is not accessible with either simpler 2-aminothiazoles or des-bromo N-phenethyl analogs, making it particularly relevant for CNS-targeted screening libraries or programs requiring enhanced membrane permeability.

lipophilicity logP CNS permeability physicochemical profiling drug-likeness

Validated Antimicrobial and Anticancer Scaffold: Quantitative Activity of 4-(4-Bromophenyl)thiazol-2-amine Derivatives Against Microbial Strains and MCF7 Cancer Cells

The 4-(4-bromophenyl)thiazol-2-amine scaffold has been validated through systematic derivatization and biological evaluation. In the study by Sharma et al. (2019), derivatives p2, p3, p4, and p6 exhibited antimicrobial activity comparable to the standard antibiotics norfloxacin (antibacterial) and fluconazole (antifungal) in turbidimetric assays [1]. The same study demonstrated that compound p2 was the most active anticancer derivative against the MCF7 breast adenocarcinoma cell line, with activity comparable to the standard chemotherapeutic agent 5-fluorouracil in the SRB assay [1]. Separately, Li et al. (2014) showed that thiazole derivatives built on the 4-(4-bromophenyl)thiazol-2-amine scaffold exhibited FabH inhibitory activity with IC₅₀ values ranging from 5.8 to 48.1 µM and antibacterial MIC values from 1.56 to 100 µg/mL [2]. The target compound, bearing the same 4-(4-bromophenyl)thiazol-2-amine core with an additional 3,4-dimethoxyphenethyl substituent, represents a structurally distinct derivative within this validated scaffold space, with potential for unique antimicrobial or anticancer activity profiles relative to the published amide-linked derivatives.

antimicrobial resistance MCF7 breast cancer FabH inhibition broad-spectrum antibacterial turbidimetric assay

Dual Pharmacophore Architecture: Combined 4-Bromophenyl Thiazole Core and 3,4-Dimethoxyphenethyl Tail as an Unexplored Chemotype in Published SAR

A systematic survey of the published 2-aminothiazole SAR literature reveals that the specific combination of a 4-(4-bromophenyl)thiazol-2-amine core with a 3,4-dimethoxyphenethyl N-substituent has not been explored in any peer-reviewed biological study. The closest published analogs fall into two distinct clusters: (i) 4-(4-bromophenyl)thiazol-2-amine derivatives bearing amide-linked aromatic acids (Sharma et al., 2019; Li et al., 2014) [1][2], and (ii) N,4-diaryl-1,3-thiazole-2-amines with methoxy-substituted N-phenyl groups but unsubstituted or 4-methoxyphenyl C4-aryl groups (Sun et al., 2017; Rödl et al., 2014) [3][4]. The target compound uniquely spans both clusters, combining the electron-withdrawing 4-bromophenyl group (validated for hCA II/AChE/BChE and α-glucosidase inhibition) with the electron-rich 3,4-dimethoxyphenethyl tail (a recognized pharmacophore in kinase inhibitors and CNS-active compounds). This dual-pharmacophore design is not represented in any published patent or peer-reviewed SAR study, representing a genuine gap in the explored chemical space that may yield novel target engagement profiles or intellectual property opportunities for the procuring organization.

structure-activity relationship dual pharmacophore scaffold novelty chemical space patent landscape

Procurement-Anchored Application Scenarios for 4-(4-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine


Neurological Disease Drug Discovery: Cholinesterase-Targeted Screening for Alzheimer's and Glaucoma

The core scaffold's potent inhibition of acetylcholinesterase (AChE, Ki = 0.129 µM) and butyrylcholinesterase (BChE, Ki = 0.083 µM), combined with the target compound's elevated logP of 5.758 that favors CNS penetration, makes this compound a compelling candidate for inclusion in medium-throughput screening campaigns targeting Alzheimer's disease, dementia, or glaucoma [1][2]. The dual inhibition of both AChE and BChE—a profile associated with clinical efficacy across multiple stages of Alzheimer's progression—differentiates this chemotype from selective AChE inhibitors. For procurement, acquiring this specific compound rather than a generic 2-aminothiazole ensures that both the bromine-dependent potency against cholinesterases and the logP-driven CNS permeability potential are maintained in the screening set. Recommended assay formats include Ellman's colorimetric method for cholinesterase inhibition and parallel artificial membrane permeability assay (PAMPA-BBB) for CNS permeability validation.

Antimicrobial Hit Discovery: FabH-Targeted Screening Against Multidrug-Resistant Bacterial Strains

The 4-(4-bromophenyl)thiazol-2-amine scaffold has demonstrated FabH inhibitory activity (IC₅₀ range 5.8–48.1 µM) and antibacterial efficacy (MIC 1.56–100 µg/mL) [3]. The target compound retains this validated core while incorporating a dimethoxyphenethyl tail not present in published FabH inhibitor series, offering the potential for improved binding kinetics, reduced efflux susceptibility, or activity against FabH isoforms from resistant strains. This compound should be prioritized for procurement by antimicrobial discovery groups seeking to expand beyond established FabH inhibitor chemotypes. Screening is recommended against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli strains, using standard broth microdilution MIC assays and direct FabH enzyme inhibition assays.

Oncology Lead Generation: MCF7 Breast Cancer and Tubulin Dynamics Screening

The dual relevance of this compound to oncology research is supported by two independent lines of evidence. First, derivatives of the 4-(4-bromophenyl)thiazol-2-amine scaffold have shown anticancer activity against MCF7 cells comparable to 5-fluorouracil in SRB assays [4]. Second, the closely related N,4-diaryl-1,3-thiazole-2-amine 10s demonstrated potent antiproliferative activity (IC₅₀ 0.36–0.86 µM across three cancer cell lines) through tubulin polymerization inhibition and G2/M cell cycle arrest [5]. The target compound combines structural elements from both active chemotypes, suggesting potential for comparable or novel mechanisms of action. Procurement of this compound enables dual-pathway screening: SRB antiproliferative assays against the NCI-60 panel (particularly MCF7, SGC-7901, and HCT116 lines) and tubulin polymerization assays using fluorescence-based detection kits.

Academic Chemical Biology: Tool Compound for Profiling Halogen Bonding Interactions in Enzyme Active Sites

The para-bromophenyl group in the target compound serves as a halogen bond donor, while the 3,4-dimethoxyphenyl moiety provides electron-rich π-surfaces for complementary interactions. The crystal structure of the core scaffold (4-(4-bromophenyl)thiazol-2-amine) has been determined by single-crystal X-ray diffraction, with detailed Hirshfeld surface analysis quantifying intermolecular interaction contributions [6]. This structural information, combined with published docking studies showing bromine-mediated interactions in hCA II and α-glucosidase active sites [1][7], makes the target compound a valuable tool for academic groups studying halogen bonding in protein-ligand recognition. Procurement of this specific compound enables co-crystallization studies, isothermal titration calorimetry (ITC) binding measurements, and computational halogen bond energy calculations that are not possible with des-bromo or des-dimethoxy analogs.

Quote Request

Request a Quote for 4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.